
Cefroxadine
描述
准备方法
化学反应分析
头孢克罗沙丁会发生各种化学反应,包括:
氧化: 中间体化合物中的烯烃键通过臭氧化裂解.
取代: 烯醇部分用重氮甲烷进行甲基化.
环化: 六元环通过与 DBU 反应闭合.
脱保护: 酯保护基用三氟乙酸除去.
重新酰胺化: 酰胺侧链用合适的酰氯重新酰胺化.
科学研究应用
Clinical Applications
Cefroxadine has been employed in various clinical settings. The following table summarizes its applications based on documented studies:
Study on Bacterial Infections
A clinical study involving 46 patients with various bacterial infections (including urinary tract infections, tonsillitis, and scarlet fever) indicated that this compound had a high success rate. The treatment duration varied from 4 to 14 days, with a daily dose ranging between 400 mg and 1500 mg. The results showed a good to excellent response in approximately 93.5% of cases .
Comparative Effectiveness
In another study focusing on the effectiveness of this compound against specific pathogens, it was found that the minimum inhibitory concentration (MIC) for Escherichia coli and Klebsiella pneumoniae was between 3.13 to 6.25 µg/ml. This indicates that this compound is potent against these common pathogens associated with urinary tract infections .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for optimizing its clinical use:
- Absorption : Oral bioavailability is approximately 90% .
- Distribution : The volume of distribution is around 15 L.
- Protein Binding : About 10% bound to human plasma proteins.
- Metabolism : Primarily eliminated via urine (80-96%).
- Half-life : Serum half-life ranges from 0.9 to 1.1 hours.
- Clearance : Total body clearance is approximately 340 mL/min .
Safety Profile
This compound has been generally well-tolerated in clinical settings, with few reported adverse effects. However, potential interactions with other medications have been noted, such as increased nephrotoxicity when combined with certain non-steroidal anti-inflammatory drugs (NSAIDs) .
作用机制
相似化合物的比较
头孢克罗沙丁的结构与头孢氨苄类似,两种药物具有相似的活性谱 . 其他类似化合物包括:
头孢拉定: 另一种第一代头孢菌素,具有相似的活性谱.
头孢羟氨苄: 一种第一代头孢菌素,具有类似的抗菌特性.
头孢克洛: 一种第二代头孢菌素,具有更广的活性谱.
头孢克罗沙丁在其特定的结构修饰方面是独特的,例如甲氧基和 (2R)-2-氨基-2-(环己-1,4-二烯-1-基)乙酰基侧链 .
生物活性
Cefroxadine is a cephalosporin antibiotic that has been utilized primarily for the treatment of bacterial infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative efficacy against other antibiotics, supported by relevant case studies and research findings.
Overview of this compound
- Chemical Structure : this compound is a small molecule with the chemical formula and an average molecular weight of 365.4 g/mol. It is structurally related to cefalexin and shares similar therapeutic properties.
- Drug Class : As a member of the beta-lactam antibiotics, this compound exerts its effects by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
This compound inhibits bacterial growth by targeting PBPs, specifically PBP 1B in Escherichia coli. This inhibition disrupts the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis due to osmotic pressure imbalances .
Pharmacokinetics
- Absorption : this compound has an oral bioavailability of approximately 90%, making it effective for oral administration.
- Distribution : The volume of distribution is around 15 L, with about 10% protein binding in human plasma.
- Elimination : It is primarily eliminated via urine (80-96%), with a half-life ranging from 0.9 to 1.1 hours .
Case Study: Urinary Tract Infections
A double-blind study compared this compound with cephalexin in patients with complicated urinary tract infections. Patients received 1 g of either drug three times daily for five days. Results indicated that this compound led to a more significant reduction in bacterial counts at various intervals post-administration, suggesting faster bactericidal activity compared to cephalexin .
Time Post-Dose | This compound (Mean Bacterial Count Reduction) | Cephalexin (Mean Bacterial Count Reduction) |
---|---|---|
1 hour | Significant | Moderate |
3 hours | Significant | Moderate |
8 hours | Greater reduction | Lesser reduction |
In Vitro Antimicrobial Activity
Research has demonstrated this compound's broad-spectrum activity against several clinical isolates. A study conducted by the National Committee for Clinical Laboratory Standards (NCCLS) found that this compound exhibited potent antibacterial effects against common pathogens including Staphylococcus aureus and Streptococcus pneumoniae .
属性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMOROXKXONCAL-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022768 | |
Record name | Cefroxadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cefrixadine is a cephalosporin antibiotic, a class of β-lactam antibiotics similar to penicillins, which binds to and inhibits penicillin binding proteins (PBPs). PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer. This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer. With the loss of its peptidoglycan layer the cell also loses its resistance to the high osmotic pressure inside its membrane and lyses. | |
Record name | Cefroxadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51762-05-1 | |
Record name | Cefroxadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51762-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefroxadine [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefroxadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefroxadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefroxadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFROXADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B908C4MV2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。